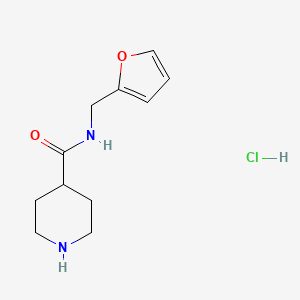

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

描述

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of amides and piperidines It is characterized by the presence of a furan ring attached to a piperidine ring via a carboxamide linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carboxamide in the presence of coupling reagents. One common method involves the use of microwave-assisted conditions to facilitate the reaction. The reaction is carried out in a microwave reactor using effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including the solvent and the amounts of substrates, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high yields and purity in industrial settings.

化学反应分析

Types of Reactions

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the electrophile used.

科学研究应用

The compound features a piperidine ring substituted with a furan moiety, which is significant for its biological activity. The presence of the furan ring is known to enhance the lipophilicity and membrane permeability of the molecule, potentially improving its bioavailability.

Analgesic Properties

Research has indicated that N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride may act as an inhibitor of voltage-gated sodium channels (Na v 1.8). This mechanism is crucial in pain signaling pathways, suggesting its potential use in developing novel analgesics for chronic pain management .

Antidepressant Activity

Preliminary studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These findings point towards a possible role in treating mood disorders, although further research is necessary to elucidate the underlying mechanisms .

Anticancer Potential

The furan-containing compounds have been investigated for their anticancer properties. Some studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, for their efficacy as Na v 1.8 inhibitors. Results demonstrated significant analgesic effects comparable to existing medications, with a favorable safety profile .

Case Study 2: Mood Disorders

In an experimental model of depression, researchers administered this compound to rodents. Behavioral assays showed increased locomotion and reduced despair-like behavior, indicating potential antidepressant properties .

Case Study 3: Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its utility as an anticancer agent .

作用机制

The mechanism of action of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to disrupt viral replication processes .

相似化合物的比较

Similar Compounds

- N-(furan-2-ylmethyl)piperidine-2-carboxamide hydrochloride

- N-(furan-2-ylmethyl)piperidine-3-carboxamide hydrochloride

- N-(furan-2-ylmethyl)piperidine-5-carboxamide hydrochloride

Uniqueness

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in medicinal chemistry and materials science .

生物活性

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₇ClN₂O₂ and features a piperidine ring substituted with a furan moiety and a carboxamide functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological studies and potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The furan ring may participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate enzyme or receptor activity, leading to changes in cellular pathways and biological effects.

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties. It has been reported to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

- Cytotoxicity : Initial evaluations suggest low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several piperidine derivatives, including this compound, found that its derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.125 to 100 mg/mL, indicating moderate to strong antibacterial properties .

Structure-Activity Relationship (SAR)

Research conducted on related compounds has helped elucidate the structure-activity relationship (SAR) for piperidine derivatives. For instance, modifications on the piperidine ring significantly influenced antibacterial potency. Electron-donating groups enhanced activity against bacterial strains, while specific substitutions on the furan ring were found to improve binding affinity to target enzymes .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride?

The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a furan-containing amine. A common approach uses 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as coupling agents in anhydrous solvents like dichloromethane or DMF. For example, similar amide-forming reactions proceed under argon at 0°C, followed by purification via column chromatography . The hydrochloride salt is then generated by treating the free base with HCl in a solvent like diethyl ether.

Q. How can the crystal structure of this compound be resolved experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion, and data collected using a diffractometer (e.g., Bruker D8 Venture). The SHELX software suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Key parameters include bond lengths, angles, and hydrogen-bonding networks . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR or density functional theory (DFT) simulations can supplement structural analysis.

Q. What analytical techniques validate purity and molecular identity?

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is typically confirmed using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) confirms the molecular ion peak and isotopic pattern.

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) verify substituent integration and coupling patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Reaction optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve efficiency.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance amide coupling kinetics.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during activation steps .

- Workflow automation : Continuous-flow reactors improve reproducibility and scalability .

Q. What strategies address discrepancies in biological activity data across assays?

Contradictory results may arise from assay conditions (e.g., pH, temperature) or off-target effects. Mitigation strategies include:

- Dose-response curves : Confirm EC/IC values across multiple concentrations.

- Orthogonal assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., calcium flux for ion channels) .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites interfering with results .

Q. How does the furan moiety influence the compound’s pharmacokinetic properties?

The furan ring contributes to:

- Lipophilicity : LogP values impact membrane permeability (calculated via ChemAxon or experimental shake-flask methods).

- Metabolic stability : Cytochrome P450 (CYP) assays (e.g., human liver microsomes) assess oxidation susceptibility.

- Hydrogen-bonding capacity : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like TRPV channels .

Q. What computational tools predict N-(furan-2-ylmethyl)piperidine-4-carboxamide’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor binding stability.

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction motifs (e.g., hydrogen-bond acceptors from the carboxamide group) .

- QSAR models : Machine learning (e.g., Random Forest) correlates structural features (e.g., substituent electronegativity) with activity .

Q. Methodological Considerations

Q. How should researchers handle hygroscopicity or solubility challenges?

- Lyophilization : Freeze-drying the hydrochloride salt improves stability.

- Co-solvents : DMSO or PEG-400 enhances aqueous solubility for in vitro assays.

- Karl Fischer titration : Quantifies residual moisture to guide storage conditions (e.g., desiccated at −20°C) .

Q. What safety protocols are essential during handling?

属性

IUPAC Name |

N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFHLNLJCUTJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。